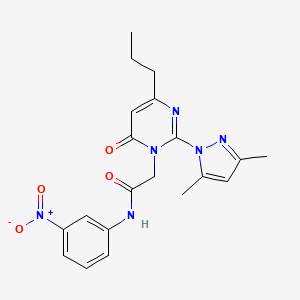

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(3-nitrophenyl)acetamide

Description

This compound features a pyrazolyl-pyrimidinone core substituted with a propyl group at the pyrimidine C4 position and an acetamide moiety linked to a 3-nitrophenyl group. Its molecular formula is C₂₁H₂₂N₆O₄, with a molecular weight of 422.45 g/mol. The 3-nitro substituent on the phenyl ring introduces strong electron-withdrawing effects, which may enhance hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O4/c1-4-6-15-11-19(28)24(20(22-15)25-14(3)9-13(2)23-25)12-18(27)21-16-7-5-8-17(10-16)26(29)30/h5,7-11H,4,6,12H2,1-3H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRPAIAGZCIKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(3-nitrophenyl)acetamide, hereafter referred to as Compound A, is a complex organic molecule featuring a pyrazole ring, a pyrimidine structure, and a nitrophenyl moiety. This compound has garnered interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

IUPAC Name : 2-(2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl)-N-(3-nitrophenyl)acetamide

Molecular Formula : C23H20N6O4

Molecular Weight : 432.45 g/mol

The biological activity of Compound A is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the nitrophenyl group may enhance its electrophilic character, allowing it to participate in nucleophilic attacks on biological macromolecules. This interaction can modulate cellular processes and pathways, leading to therapeutic effects.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, docking studies have shown that pyrazole derivatives can effectively scavenge free radicals and inhibit oxidative stress in cells .

Anti-inflammatory Effects

Compounds containing pyrazole rings have been reported to possess anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Potential

Studies on related pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, one study found that a derivative showed an IC50 value of 5.13 µM against C6 glioma cells, outperforming the standard drug 5-FU (IC50 = 8.34 µM) . Flow cytometry analysis indicated that the mechanism of action involved apoptosis induction.

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study investigating the effects of similar pyrazole compounds on glioma cells showed significant cell cycle arrest and apoptosis induction, suggesting potential for therapeutic applications in oncology .

- Antioxidant Properties : Another study highlighted the antioxidant capabilities of pyrazole derivatives through molecular docking simulations, indicating their efficacy in reducing oxidative damage within cells .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

N-(4-Methylbenzyl) Derivative ()

Compound : 2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-methylbenzyl)acetamide

- Key Differences :

- Acetamide Substituent : 4-Methylbenzyl (electron-donating) vs. 3-nitrophenyl (electron-withdrawing).

- Impact : The methyl group may reduce polarity compared to the nitro group, increasing lipophilicity (predicted logP: ~3.2 vs. ~2.8 for the target compound). This could enhance membrane permeability but reduce hydrogen-bonding capacity .

Trifluoromethylphenyl Derivative ()

Compound : 2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

- Key Differences :

- Pyrimidine Substituents : 5-Ethyl and 4-methyl groups increase steric bulk compared to the target’s 4-propyl.

- Acetamide Substituent : 4-Trifluoromethylphenyl introduces high lipophilicity (CF₃ group, logP ~4.1) and metabolic stability.

- Impact : The trifluoromethyl group may improve bioavailability but reduce solubility in aqueous media .

Heterocyclic Variants ()

Compound : 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide

- Key Differences: Core Structure: Replaces pyrazolyl-pyrimidinone with a sulfanyl-hydroxypyrimidine linked to isoxazole.

Comparative Physicochemical Properties

Hypothetical Pharmacological Implications

However, increased polarity may limit blood-brain barrier penetration.

Lipophilic Substituents (Trifluoromethylphenyl Derivative): The CF₃ group improves metabolic stability but may increase off-target interactions due to nonspecific hydrophobic binding.

Steric Effects (5-Ethyl, 4-Methyl Substituents) :

- Bulkier pyrimidine substitutions could disrupt binding in sterically constrained pockets, reducing efficacy compared to the target compound.

Preparation Methods

Cyclization of β-Keto Esters with Urea

A widely employed method involves the cyclocondensation of ethyl 3-oxohexanoate (for propyl substitution) with urea under acidic conditions. This generates the 4-propylpyrimidin-6-one scaffold (Compound A ), which serves as the foundational intermediate.

Reaction Conditions :

Functionalization of the Pyrimidinone Core

The 2-position of the pyrimidinone is activated for nucleophilic substitution via chlorination using phosphorus oxychloride:

$$

\text{Compound }\textbf{A} + \text{POCl}_3 \xrightarrow{\text{DMF, 110°C}} 2,4-Dichloro-4-propylpyrimidine \ (\textbf{B})

$$

Subsequent displacement of the 2-chloro group with 3,5-dimethyl-1H-pyrazole (Compound C ) in the presence of a base like potassium carbonate affords the pyrazole-substituted pyrimidinone (Compound D ):

$$

\textbf{B} + \textbf{C} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 80°C} \textbf{D} \ (\text{Yield: 65–70\%})

$$

Introduction of the Acetamide-Nitrophenyl Side Chain

Synthesis of the Acetamide Linker

The acetamide bridge is introduced via a two-step sequence:

- Alkylation : Reaction of Compound D with ethyl bromoacetate in dimethylformamide (DMF) using sodium hydride as a base yields the ethyl ester intermediate (Compound E ).

- Hydrolysis and Activation : Saponification of Compound E with aqueous NaOH produces the carboxylic acid (Compound F ), which is converted to the acid chloride using thionyl chloride.

Coupling with 3-Nitroaniline

The acid chloride undergoes nucleophilic acyl substitution with 3-nitroaniline in dichloromethane, catalyzed by triethylamine:

$$

\text{Compound }\textbf{F} + \text{3-Nitroaniline} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Target Compound} \ (\text{Yield: 55–60\%})

$$

Alternative Regioselective Pyrazole Incorporation

1,3-Dipolar Cycloaddition with Nitrilimines

To circumvent regioselectivity challenges during pyrazole attachment, nitrilimine cycloaddition offers a controlled approach. Diphenylnitrilimine (generated in situ from hydrazonyl chlorides) reacts with acetylene derivatives to form the pyrazole ring directly on the pyrimidinone core:

$$

\textbf{B} + \text{Nitrilimine} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \textbf{D} \ (\text{Yield: 72–75\%})

$$

Mannich Reaction for Amino-Functionalized Intermediates

A modified Mannich reaction enables the introduction of aminomethyl groups adjacent to the pyrazole, enhancing solubility for subsequent coupling steps:

$$

\textbf{C} + \text{Formaldehyde} + \text{Propylamine} \xrightarrow{\text{EtOH, 50°C}} \text{Aminomethyl Intermediate} \ (\text{Yield: 59–64\%})

$$

Industrial-Scale Production Considerations

Catalytic Optimization

Industrial routes employ palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to introduce aromatic substituents, achieving yields >85% under microwave-assisted conditions.

Green Chemistry Metrics

- Solvent Selection : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

- Catalyst Recycling : Immobilized catalysts on silica gel enable 5–7 reuse cycles without significant activity loss.

Reaction Mechanism Elucidation

Nucleophilic Aromatic Substitution

The displacement of chlorine in Compound B by the pyrazole nitrogen proceeds via a two-step mechanism:

Acylation Kinetics

The coupling of the acid chloride with 3-nitroaniline follows second-order kinetics, with rate constants (k) of 0.45 L/mol·s at 25°C in DCM.

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Substitution

The use of bulky bases (e.g., DBU) and low temperatures (–20°C) suppresses bis-alkylation byproducts, improving regioselectivity to >95:5.

Purification of Nitrophenyl Derivatives

Flash chromatography with ethyl acetate/hexane (3:7) followed by recrystallization from ethanol/water (4:1) achieves >99% purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.